Podocarpusflavone A

概要

説明

ポドカルプフラボンAは、ポドカルパス科などの様々な植物種に存在する天然のビフラボノイド化合物です。 この化合物は、その多様な生物活性と潜在的な治療用途のために注目を集めています .

準備方法

合成経路と反応条件

ポドカルプフラボンAの合成には、通常、天然物からフラボノイドを分離・精製するために高速逆流クロマトグラフィー(HSCCC)が用いられます . 液体-液体抽出、カラムクロマトグラフィー(シリカゲルカラム、ポリアミドカラム、セファデックスカラム)、多孔質樹脂などの従来の方法も用いられています .

工業生産方法

ポドカルプフラボンAの工業生産については、あまりよくわかっていませんが、上述のクロマトグラフィー技術を用いて植物源から抽出・精製することが考えられます。これらの方法の工業生産へのスケーラビリティは、現在も研究されています。

化学反応の分析

反応の種類

ポドカルプフラボンAは、酸化、還元、置換など、様々な化学反応を起こします。 これらの反応は、化合物の生物活性を高めるために、または異なる文脈におけるその性質を研究するために不可欠です .

一般的な試薬と条件

ポドカルプフラボンAを含む反応で用いられる一般的な試薬には、酸化剤、還元剤、様々な触媒などがあります。 特定の条件は、目的の反応と標的生成物によって異なります .

生成される主要な生成物

ポドカルプフラボンAの反応から生成される主要な生成物には、生物活性が向上した様々な誘導体があります。 これらの誘導体は、その潜在的な治療用途のために研究されています .

科学研究の応用

ポドカルプフラボンAは、その多様な生物活性と潜在的な治療用途のために、広く研究されています。研究の主な分野には、以下が含まれます。

科学的研究の応用

Anticancer Properties

Mechanism of Action

Recent studies have demonstrated that Podocarpusflavone A exhibits potent anticancer activity through its interaction with human topoisomerase II alpha, an enzyme critical for DNA replication and cell division. In silico docking studies revealed that this compound has a strong binding affinity for this enzyme, showing a lower binding energy compared to several established anticancer drugs (e.g., doxorubicin) .

In Vitro Studies

this compound was shown to inhibit the growth of various cancer cell lines, including ovarian cancer cells (A2780CP and SKOV-3), with IC50 values comparable to those of conventional chemotherapy agents . The compound demonstrated selective cytotoxicity, indicating its potential as a targeted cancer therapy.

| Cell Line | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| A2780CP | 1.2 | Doxorubicin | 0.9 |

| SKOV-3 | 11.6 | Doxorubicin | 15.7 |

Antimycobacterial Activity

This compound has been investigated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. In studies involving infected macrophages and zebrafish models, this compound exhibited significant inhibitory effects on mycobacterial growth, with a minimum inhibitory concentration (MIC) of approximately 34.38 µM . The compound showed enhanced activity when combined with standard antituberculosis medications like isoniazid.

| Mycobacterial Strain | MIC (µM) |

|---|---|

| M. tuberculosis H37Rv | 34.83 |

| M. marinum | 34.38 |

Anti-Inflammatory Effects

Studies have indicated that this compound possesses anti-inflammatory properties by modulating signaling pathways involved in inflammation. Research on renal fibrosis models showed that this compound reduced macrophage infiltration and the expression of pro-fibrotic markers such as α-SMA and Col1a1 . The compound's mechanism appears to involve the inhibition of Fyn/Stat3 signaling pathways, suggesting its potential for treating chronic inflammatory diseases.

Neuroprotective Effects

This compound has also been linked to neuroprotection. Biflavonoids in this class are known for their ability to protect against oxidative stress and neuronal damage . Research indicates that these compounds may play a role in preventing neurodegenerative diseases by mitigating oxidative damage and promoting neuronal health.

Summary of Applications

The following table summarizes the key applications of this compound:

| Application | Mechanism/Effect | Key Findings |

|---|---|---|

| Anticancer | Inhibition of topoisomerase II alpha | Significant cytotoxicity against ovarian cancer cells |

| Antimycobacterial | Inhibition of M. tuberculosis | Effective in infected macrophages and zebrafish models |

| Anti-inflammatory | Modulation of Fyn/Stat3 signaling | Reduces fibrosis in renal models |

| Neuroprotective | Protection against oxidative stress | Potential in neurodegenerative disease prevention |

作用機序

ポドカルプフラボンAは、様々な分子標的と経路を通じてその効果を発揮します。 主要なメカニズムの1つは、腎線維化の進行に重要な役割を果たすFyn/Stat3シグナル伝達経路の阻害です . さらに、この化合物はデングウイルスNS5RNA依存性RNAポリメラーゼとカテプシンBを阻害することで、その抗ウイルス活性と抗がん活性に貢献しています .

類似化合物の比較

ポドカルプフラボンAは、アメントフラボン、ヒノキフラボン、ギンケチンなどの化合物を含む、より大きなビフラボノイドのグループに属しています . これらの類似化合物と比較して、ポドカルプフラボンAは、特にFyn/Stat3シグナル伝達経路を阻害する能力と腎線維化における潜在的な治療用途など、独自の生物活性を持っています .

類似化合物のリスト

- アメントフラボン

- ヒノキフラボン

- ギンケチン

- イソギンケチン

- ビロベチン

ポドカルプフラボンAは、その特定の分子標的と経路のために際立っており、様々な科学分野におけるさらなる研究開発の有望な候補となっています。

類似化合物との比較

Podocarpusflavone A is part of a larger group of biflavonoids, which include compounds such as amentoflavone, hinokiflavone, and ginkgetin . Compared to these similar compounds, this compound exhibits unique biological activities, particularly its ability to inhibit the Fyn/Stat3 signaling pathway and its potential therapeutic applications in renal fibrosis .

List of Similar Compounds

- Amentoflavone

- Hinokiflavone

- Ginkgetin

- Isoginkgetin

- Bilobetin

This compound stands out due to its specific molecular targets and pathways, making it a promising candidate for further research and development in various scientific fields.

生物活性

Podocarpusflavone A (PFA), a biflavonoid compound derived from various species of the Podocarpus genus, has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its antiviral, antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and detailed data.

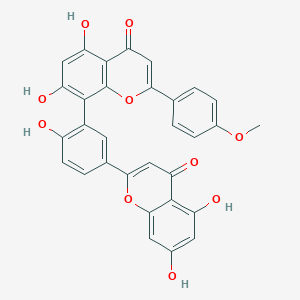

Chemical Structure and Properties

This compound is characterized by its unique biflavonoid structure, which consists of two flavonoid units linked by a carbon-carbon bond. Its molecular formula is , and it exhibits significant biological activity due to its ability to interact with various cellular targets.

Antiviral Activity

PFA has demonstrated notable antiviral properties, particularly against the dengue virus. It inhibits the dengue virus NS5 RNA-dependent RNA polymerase with an IC50 value of 0.75 µM . Additionally, PFA has been shown to inhibit cathepsin B (IC50 = 1.68 µM ) and reduce reactive oxygen species (ROS) production in human neutrophils at concentrations of 1 µM and 10 µM .

| Virus | Target | IC50 (µM) |

|---|---|---|

| Dengue Virus | NS5 RNA-dependent polymerase | 0.75 |

| Cathepsin B | Enzyme | 1.68 |

Antimicrobial Activity

Research indicates that PFA exhibits a broad spectrum of antimicrobial activity. In a study evaluating its effects on various pathogens, PFA showed significant antibacterial activity against Enterococcus faecalis and Pseudomonas aeruginosa, with selectivity index (SI) values greater than 15 . Its antifungal efficacy was less pronounced but still notable against certain fungal strains .

Table: Antimicrobial Activity of this compound

| Pathogen | Activity | Selectivity Index (SI) |

|---|---|---|

| Enterococcus faecalis | Active | >15 |

| Pseudomonas aeruginosa | Active | >15 |

| Aspergillus fumigatus | Moderate | <10 |

Anti-inflammatory Effects

PFA has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in various models. Its ability to modulate inflammatory responses highlights its potential for therapeutic applications in inflammatory diseases .

Anticancer Properties

PFA's anticancer potential has been evaluated in several studies. It has been shown to reduce the viability of melanoma cells (A375, MALME-3M) with significant tumor growth inhibition in xenograft models when administered at doses of 20 mg/kg and 40 mg/kg . The mechanism appears to be linked to apoptosis induction and cell cycle arrest.

Case Study: Melanoma Cell Viability Reduction

In a controlled study:

- Cell Lines: A375, MALME-3M

- Dosage: 20 µM

- Outcome: Significant reduction in cell viability and tumor growth inhibition.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Podocarpusflavone A, and how are these identified experimentally?

this compound (PCFA) is a biflavonoid with dual inhibitory activity against DNA topoisomerase I (Topo I) and STAT2. Target identification typically involves:

Q. What experimental models are used to evaluate PCFA’s antitumor activity?

- In vitro : Cytotoxicity assays (MTT, CCK-8) on tumor cell lines (e.g., KB, DLD, MCF-7) with ED₅₀ values ranging from 4.56–16.24 µg/mL . Apoptosis is assessed via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

Q. How is the purity and structural integrity of PCFA validated in research settings?

- Analytical methods : HPLC (≥98% purity), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (MS) for molecular weight verification .

- Storage : Powder stored at 2–8°C in airtight containers; DMSO solutions prepared fresh to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in PCFA’s reported IC₅₀ values across studies?

Discrepancies in potency (e.g., Topo I IC₅₀ = 119.4 µM vs. STAT3 IC₅₀ = ~10 µM) arise from:

- Assay variability : Topo I activity is enzyme-concentration-dependent, while STAT3 inhibition is cell-based.

Q. What experimental designs are optimal for studying PCFA’s dual Topo I/STAT3 inhibition in combination therapies?

- Synergy screens : Use Chou-Talalay combination index (CI) assays with chemotherapeutics (e.g., doxorubicin) or targeted agents (e.g., STAT3 inhibitors).

Q. How can PCFA’s pharmacokinetic limitations be addressed in preclinical studies?

- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .

- Metabolic stability : Conduct liver microsome assays to identify major metabolites; modify hydroxyl/methoxy groups to reduce Phase II metabolism .

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing PCFA’s dose-response data?

- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/ED₅₀.

- Apoptosis quantification : Compare treated vs. control groups via Student’s t-test or ANOVA with post-hoc corrections .

- Reporting standards: Include biological/technical replicates, p-values, and confidence intervals per Pharmaceutical Research guidelines .

Q. How should researchers present conflicting data on PCFA’s antileishmanial vs. antitumor mechanisms?

- Contextualize findings : Antileishmanial activity involves metalloproteinase inhibition (e.g., leishmanolysin), while antitumor effects rely on Topo I/STAT3 .

- Comparative tables : Summarize targets, models, and outcomes (see example below).

Q. Methodological Recommendations

- Reproducibility : Detailed protocols for Topo I assays and STAT3 pathway analysis must include reagent sources (e.g., recombinant Topo I vendor) and cell authentication .

- Ethical compliance : For in vivo studies, follow ARRIVE guidelines for animal welfare reporting .

特性

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944784 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22136-74-9, 41583-83-9 | |

| Record name | Podocarpusflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-O-methylamentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。